Furagin, chemically known as N-(5-nitro-2-furil)-allylidenamino-hydantoin, is a nitrofuran derivative recognized for its antimicrobial properties [, ]. It is structurally similar to nitrofurantoin, another well-known antibacterial compound []. Furagin is often compared to nitrofurantoin in research studies investigating its pharmacokinetic properties and antimicrobial efficacy [, ].
Although the papers provided don’t offer a detailed molecular structure analysis of Furagin, one study mentions that derivatives incorporating aminohydantoin moieties as zinc-binding groups exhibit varying inhibitory activities against different human carbonic anhydrase isoforms []. This suggests that the aminohydantoin moiety plays a role in the interaction of Furagin and its derivatives with biological targets.
One study investigated the photosensitizing properties of Furagin []. The research revealed that Furagin exhibits photosensitizing effects when exposed to light wavelengths exceeding 280 nm. This photosensitization process, measured using the photochemiluminescence of Gly-Trp peptide, occurs through a free radical mechanism. Furthermore, the study determined that Furagin has a triplet state lifetime of 40 microseconds and calculated the rate constants for its reactions with oxygen and Gly-Trp peptide.
While the precise mechanism of Furagin's antibacterial action is not extensively detailed in the provided literature, research suggests that it functions similarly to other nitrofuran compounds []. Generally, nitrofurans are believed to disrupt bacterial enzymatic processes involved in carbohydrate metabolism. This disruption leads to a depletion of essential energy sources within the bacterial cell, ultimately causing bacterial death.
One study identified Furagin and its derivatives as inhibitors of human carbonic anhydrases (hCAs), particularly hCA IX and XII, which are overexpressed in certain cancers []. This inhibitory activity suggests a potential for repurposing Furagin as an anti-cancer agent.
Antibacterial Activity: Numerous studies highlight Furagin's efficacy against various bacterial strains, including Staphylococcus, Escherichia coli, Proteus, and Campylobacter [, , , , , , , , ]. It has shown significant activity against both planktonic and biofilm forms of bacteria []. Researchers have investigated its potential in treating conditions like urinary tract infections [, , ], cholecystitis [, ], and wound infections [, , , ].
Synergistic Effects: Studies have explored Furagin's synergistic potential when combined with other antimicrobial agents like bile acids [, , ]. These combinations have demonstrated significantly enhanced antibacterial effects against various bacterial strains compared to individual agents.
Antimicrobial Dressings: Research indicates the potential use of Furagin in antimicrobial dressings and materials [, , ]. Its incorporation into these materials has been explored for preventing and treating wound infections.
Photosensitizer: Research suggests that Furagin acts as a photosensitizer under specific light conditions [, , ]. This property has been investigated using the photochemiluminescence of Gly-Trp peptide, providing insights into its potential applications in photodynamic therapy.
Carbonic Anhydrase Inhibition: Studies have identified Furagin and its derivatives as inhibitors of human carbonic anhydrases, particularly hCA IX and XII, which are overexpressed in certain cancers []. This finding suggests a potential for repurposing Furagin as an anti-cancer agent.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6